molecular formula C8H4BrF3O3 B1375467 4-Bromo-3-(trifluoromethoxy)benzoic acid CAS No. 1008769-87-6

4-Bromo-3-(trifluoromethoxy)benzoic acid

Cat. No.: B1375467
CAS No.: 1008769-87-6
M. Wt: 285.01 g/mol
InChI Key: HTDQBKCOVJMGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by its systematic nomenclature and structural properties. The compound is registered under the Chemical Abstracts Service number 1008769-87-6, providing a unique identifier for chemical databases and regulatory documentation. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the systematic naming conventions for substituted benzoic acids.

The molecular formula C8H4BrF3O3 indicates the presence of eight carbon atoms, four hydrogen atoms, one bromine atom, three fluorine atoms, and three oxygen atoms. This composition yields a molecular weight of 285.01 daltons, which places the compound in the range typical for small molecule pharmaceutical intermediates. The structure features a benzene ring substituted with a carboxylic acid group, a bromine atom at the 4-position, and a trifluoromethoxy group at the 3-position relative to the carboxylic acid functionality.

The International Chemical Identifier code for this compound is 1S/C8H4BrF3O3/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H,13,14), while the corresponding International Chemical Identifier Key is HTDQBKCOVJMGAF-UHFFFAOYSA-N. These standardized identifiers facilitate precise communication about the compound structure across different chemical databases and software systems.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C8H4BrF3O3
Molecular Weight 285.01 g/mol
Chemical Abstracts Service Number 1008769-87-6
International Chemical Identifier Key HTDQBKCOVJMGAF-UHFFFAOYSA-N
Physical Form Powder
Purity 95%
Storage Temperature Room Temperature
LogP 3.83

Historical Development and Discovery

The development of this compound is intrinsically linked to the broader historical evolution of trifluoromethoxy-containing compounds in organic chemistry. The trifluoromethoxy group represents one of the most significant achievements in fluorine chemistry, with its unique properties having been recognized since the early investigations into organofluorine compounds. The first synthesis of trifluoromethyl ethers was reported in 1935, marking the beginning of systematic research into compounds containing the trifluoromethoxy functionality.

The emergence of trifluoromethoxy-substituted aromatic compounds gained momentum during the latter half of the twentieth century as researchers began to appreciate the distinctive electronic and steric properties imparted by this substituent. The trifluoromethoxy group exhibits exceptional electron-withdrawing characteristics, with an electronegativity parameter of 3.7, distinguishing it from other common substituents. This electron-withdrawing nature, combined with the group's substantial lipophilicity as indicated by its Hansch-Leo parameter of +1.04, made trifluoromethoxy-containing compounds particularly attractive for pharmaceutical applications.

The specific synthetic routes to this compound evolved alongside advances in trifluoromethoxylation methodology. Traditional approaches to trifluoromethoxy-containing aromatics often required harsh reaction conditions and specialized equipment due to the thermal instability of many trifluoromethoxylating reagents. The development of more practical synthetic methods, including silver-free nucleophilic trifluoromethoxylation reactions, has made compounds like this compound more accessible for research and commercial applications.

The recognition of trifluoromethoxy groups as valuable pharmacophores has driven continued interest in developing efficient synthetic methodologies for their incorporation into complex molecular structures. Recent advances in late-stage trifluoromethoxylation have further enhanced the accessibility of compounds such as this compound, enabling their use as building blocks in drug discovery and materials science applications.

Significance in Modern Organic Chemistry

This compound occupies a position of considerable importance in contemporary organic chemistry due to its unique combination of functional groups and resulting reactivity patterns. The compound serves as a versatile synthetic intermediate that bridges the gap between fundamental organofluorine chemistry and practical applications in pharmaceutical and materials research. The presence of both an electron-withdrawing trifluoromethoxy group and a reactive bromine substituent creates opportunities for selective functionalization reactions that are highly valued in modern synthetic methodology.

The trifluoromethoxy group exhibits distinctive conformational properties that contribute to the compound's synthetic utility. Due to the strong electron-withdrawing effect of fluorine atoms, the lone-pair electrons on the oxygen atom are drawn toward the trifluoromethyl group, resulting in weak interaction with the aromatic π-electron system. This conformational preference, where the oxygen-carbon bond lies in a plane orthogonal to the aromatic ring, influences both the electronic properties and the spatial arrangement of the molecule, affecting its reactivity in various chemical transformations.

The electron-withdrawing nature of the trifluoromethoxy group significantly influences the reactivity of the aromatic ring and adjacent functional groups. Unlike methoxy groups, which are electron-donating, the trifluoromethoxy substituent exerts a long-range electron-withdrawing effect that can considerably alter the basicity and nucleophilicity of remote positions on the aromatic ring. This property makes this compound particularly valuable for reactions requiring controlled electronic environments and regioselective transformations.

In pharmaceutical chemistry, the compound represents an important building block for the synthesis of bioactive molecules. The trifluoromethoxy group's combination of high lipophilicity and metabolic stability makes it an attractive pharmacophore for drug design. The enhanced binding affinity that can result from the greater conformational flexibility of trifluoromethoxy groups, compared to methoxy substituents, provides additional advantages in medicinal chemistry applications.

Table 2: Electronic Properties and Reactivity Parameters

Parameter Value Comparison Reference
Hansch-Leo Lipophilicity Parameter +1.04 Higher than trifluoromethyl (+0.88)
Electronegativity 3.7 Strongly electron-withdrawing
Heavy Atoms Count 15 Moderate molecular complexity
Rotatable Bond Count 3 Limited conformational flexibility
Polar Surface Area 47 Ų Moderate polarity

The synthetic applications of this compound extend beyond pharmaceutical chemistry into materials science and advanced organic synthesis. The compound's ability to participate in palladium-catalyzed cross-coupling reactions, nucleophilic substitution processes, and other modern synthetic transformations makes it a valuable component in the synthesis of complex molecular architectures. The presence of the carboxylic acid functionality provides additional opportunities for amidation, esterification, and other functional group manipulations that are essential for building molecular complexity.

Recent developments in trifluoromethoxylation methodology have further enhanced the significance of compounds like this compound in synthetic chemistry. The availability of improved synthetic routes, including silver-free nucleophilic trifluoromethoxylation methods, has made these compounds more accessible for research applications. This increased accessibility, combined with the unique properties imparted by the trifluoromethoxy group, positions this compound as an increasingly important tool in the synthetic chemist's arsenal for constructing complex molecular targets with desired biological and physical properties.

Properties

IUPAC Name

4-bromo-3-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O3/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDQBKCOVJMGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008769-87-6
Record name 4-bromo-3-(trifluoromethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Multi-Step Halogenation and Functional Group Introduction

A representative synthetic route involves:

  • Step 1: Introduction of the trifluoromethoxy group
    This can be achieved by nucleophilic aromatic substitution or via trifluoromethylation of a suitable hydroxybenzoic acid precursor. The trifluoromethoxy group (-OCF3) is introduced at the meta position relative to the carboxyl group, often starting from 3-hydroxybenzoic acid derivatives.

  • Step 2: Bromination at the 4-position
    Bromination is carried out using electrophilic aromatic substitution methods. Bromine or brominating agents such as N-bromosuccinimide (NBS) are employed in the presence of catalysts or under photochemical conditions to achieve selective bromination at the 4-position relative to the trifluoromethoxy substituent.

  • Step 3: Purification and isolation
    The product is purified by extraction and recrystallization or chromatography to afford high-purity 4-bromo-3-(trifluoromethoxy)benzoic acid.

This multi-step approach is supported by similar methodologies used for related compounds such as 3-bromo-4-(trifluoromethyl)benzoic acid, where palladium-catalyzed hydrogenation, acid reflux, and copper(I) bromide-mediated bromination have been documented.

Direct Bromination of Trifluoromethoxybenzoic Acid Derivatives

Direct bromination of trifluoromethoxy-substituted benzoic acids can be performed under controlled conditions using bromine or brominating agents in acidic or mixed solvent systems. The regioselectivity is influenced by the electronic effects of the trifluoromethoxy group and the carboxyl substituent.

  • Reaction conditions :

    • Bromine or NBS as brominating agents
    • Solvents such as acetonitrile, dichloromethane, or chlorobenzene
    • Catalysts or initiators such as iron(III) bromide or photochemical activation
    • Temperature control between 0 to 25 °C to avoid overbromination or side reactions
  • Advantages :

    • Fewer steps compared to multi-step synthesis
    • Potentially higher regioselectivity with proper control
  • Limitations :

    • Possible formation of regioisomeric mixtures requiring careful purification
    • Handling of bromine and related reagents requires safety precautions

Alternative Synthetic Routes via Halogenation of Fluorinated Benzoic Acids

Patent literature reports processes for the regioselective bromination of fluorinated benzoic acids, which can be adapted for trifluoromethoxy derivatives. For example, direct bromination of 2,3,4-trifluorobenzoic acid with bromine in the presence of oxidizing agents and acid anhydrides leads to high regioselectivity at the 5-position. Similar principles can be applied to trifluoromethoxy analogues to achieve selective bromination.

  • Key reagents and conditions :

    • Bromine (Br2) as brominating agent
    • Acid anhydrides (e.g., acetic anhydride)
    • Oxidizing agents such as activated manganese dioxide (MnO2)
    • Mixed solvents like acetic acid and sulfuric acid
    • Reaction temperature and stoichiometry optimized for regioselectivity
  • Outcome :

    • High purity product (>98%) obtained without extensive purification
    • High yield and regioselectivity
Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Trifluoromethoxy introduction Nucleophilic aromatic substitution or trifluoromethylation Variable Starting from hydroxybenzoic acid precursors
2 Bromination Br2 or NBS, FeBr3 or photochemical activation, 0-25 °C 64-95 (literature for similar esters) Selective bromination at 4-position
3 Purification Extraction, recrystallization, chromatography - Required for high purity
Alternative Direct bromination of fluorinated acid Br2, Ac2O, MnO2, AcOH/H2SO4 solvent, room temp >90 High regioselectivity and purity
  • The trifluoromethoxy group is electron-withdrawing and sterically demanding, which influences the regioselectivity of bromination reactions, favoring substitution at the 4-position relative to the trifluoromethoxy substituent.

  • Photochemical bromination using N-bromosuccinimide in less toxic solvents such as chlorobenzene has been developed to avoid the use of carcinogenic solvents like carbon tetrachloride, achieving high yields of brominated benzoic esters.

  • Catalytic systems involving palladium on activated carbon and copper(I) bromide have been employed in related trifluoromethylated benzoic acid syntheses, suggesting potential applicability to trifluoromethoxy analogues.

  • The use of oxidizing agents in combination with bromine and acid anhydrides allows for controlled bromination with minimal side products, facilitating easier isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be used.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Coupling: Biaryl compounds with extended aromatic systems.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Scientific Research Applications

4-Bromo-3-(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethoxy)benzoic acid depends on its specific application. In chemical reactions, the bromine and trifluoromethoxy groups influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used, such as in drug development or material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Isomers

(a) 4-Bromo-3-(methoxymethoxy)benzoic Acid
  • Structure : Methoxymethoxy (-OCH₂OCH₃) at position 3.
  • Key Properties: HOMO-LUMO gap: 4.46 eV (indicative of moderate electronic stability) . Reactivity descriptors (DFT): High electrophilicity index due to electron-donating methoxymethoxy group .
(b) 4-Bromo-3-(trifluoromethyl)benzoic Acid (CAS 161622-14-6)
  • Structure : Trifluoromethyl (-CF₃) at position 3.
  • Key Properties :
    • Melting point: 289.2°C (predicted); density: 1.773 g/cm³ .
    • LogP: ~2.5 (higher lipophilicity compared to trifluoromethoxy analog) .
    • Synthesis: Prepared via Suzuki coupling, yielding 81.69% purity .
(c) 3-Bromo-4-(trifluoromethoxy)benzoic Acid (CAS 85373-96-2)
  • Structure : Bromine at position 3, trifluoromethoxy at position 4 (positional isomer).
  • Key Properties :
    • Molecular weight: 285.01 g/mol (same as target compound) .
    • Bioactivity: Positional isomerism may alter binding affinity in biological systems (e.g., enzyme inhibition) .
(d) 4-Bromo-2-fluoro-3-(trifluoromethoxy)benzoic Acid (CAS 1419075-83-4)
  • Structure : Additional fluorine at position 2.
  • Key Properties: Molecular formula: C₈H₃BrF₄O₃; molecular weight: 303.01 g/mol.

Physicochemical and Electronic Properties Comparison

Compound Substituent(s) Melting Point (°C) HOMO-LUMO Gap (eV) Polarizability (×10⁻²³ cm³) LogP
4-Bromo-3-(trifluoromethoxy) -Br, -OCF₃ Data not reported ~4.0 (estimated) ~2.5 (estimated) ~2.2
4-Bromo-3-(methoxymethoxy) -Br, -OCH₂OCH₃ Not reported 4.46 2.188 ~1.8
4-Bromo-3-(trifluoromethyl) -Br, -CF₃ 289.2 Not reported Not reported ~2.5
3-Bromo-4-(trifluoromethoxy) -Br, -OCF₃ (isomer) Not reported Not reported Not reported ~2.2

Reactivity and Bioactivity

  • Electronic Effects :

    • The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than methoxymethoxy (-OCH₂OCH₃), lowering the HOMO-LUMO gap (estimated ~4.0 eV vs. 4.46 eV) and increasing electrophilicity .
    • Fluorine substituents (e.g., in 4-Bromo-2-fluoro-3-(trifluoromethoxy) analog) further enhance acidity and oxidative stability .
  • Biological Relevance :

    • 4-Bromo-3-(methoxymethoxy) derivatives exhibit antitumor and antiviral activities, attributed to their ability to disrupt cellular membranes .
    • Trifluoromethoxy analogs are hypothesized to show improved bioactivity due to enhanced metabolic stability and target binding .

Biological Activity

4-Bromo-3-(trifluoromethoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_8H4_4BrF3_3O3_3
  • Molecular Weight : 285.017 g/mol
  • Structural Features :
    • Bromine atom at the para position (4th)
    • Trifluoromethoxy group at the meta position (3rd)

The presence of the bromine and trifluoromethoxy groups enhances the compound's reactivity, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group can enhance binding affinity and selectivity towards these targets, potentially modulating various biological pathways.

Antimicrobial Studies

A series of experiments evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results indicated moderate activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae.

Antiparasitic Activity

In a study focused on structurally analogous compounds, modifications to the benzoic acid structure were linked to enhanced activity against Plasmodium falciparum. This suggests that similar modifications to this compound could yield improved efficacy against malaria.

Cytotoxicity Assays

Recent cytotoxicity assays conducted on cancer cell lines demonstrated that certain benzoic acid derivatives exhibited significant inhibition of cell proliferation. Further studies are required to assess whether this compound displays comparable cytotoxic effects.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable Activity
4-Bromo-2-fluorobenzoic acidC7_7H5_5BrFModerate antimicrobial
3-Bromo-4-(difluoromethoxy)benzoic acidC8_8H5_5BrF2_2OAntiparasitic potential
4-(Difluoromethoxy)benzoic acidC8_8H6_6F2_2OCytotoxicity in cancer cells

Q & A

Q. What are the recommended synthetic strategies for 4-bromo-3-(trifluoromethoxy)benzoic acid, and how can purity be optimized?

Synthesis typically involves bromination of a benzoic acid precursor followed by trifluoromethoxylation. For bromination, regioselective electrophilic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions is common. Introducing the trifluoromethoxy group may require halogen-exchange reactions (e.g., substituting chlorine with trifluoromethoxy using silver trifluoromethoxide). Purification can be achieved via recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane eluents. Purity optimization hinges on reaction stoichiometry, temperature control, and post-synthetic HPLC analysis .

Q. Which spectroscopic and computational methods are most effective for confirming the structure of this compound?

Key techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify substituent positions and coupling patterns.
  • IR Spectroscopy : Confirms carboxylic acid (-COOH) and trifluoromethoxy (-OCF3_3) stretches (e.g., C=O at ~1700 cm1^{-1}, C-F at ~1100 cm1^{-1}).
  • DFT Calculations : Geometry optimization at the B3LYP/6-311++G(d,p) level predicts bond lengths, angles, and vibrational frequencies, validated against experimental data .

Q. How can researchers validate computational (DFT) predictions of molecular geometry against experimental data for halogenated benzoic acids?

Compare DFT-optimized parameters (bond lengths, angles) with X-ray crystallography data. For example, in related compounds like 4-bromo-3-(methoxymethoxy)benzoic acid, computational bond lengths (e.g., C-Br: 1.90 Å) closely matched experimental values (1.89 Å), with deviations <2%. Discrepancies arise from crystal packing effects or anharmonic vibrations, requiring scaling factors (e.g., 0.9682 for vibrational modes) .

Q. What are the critical steps in analyzing the vibrational modes of this compound using IR and Raman spectroscopy?

  • Assign vibrational modes via DFT-predicted frequencies (e.g., asymmetric C-F stretches at ~1250 cm1^{-1}).
  • Apply scaling factors (e.g., 0.9682) to account for anharmonicity.
  • Correlate experimental peaks with computed modes, focusing on functional groups (-COOH, -OCF3_3, C-Br) .

Q. How does the choice of basis set (e.g., 6-311++G(d,p)) impact the accuracy of DFT calculations for brominated aromatic acids?

Larger basis sets (e.g., 6-311++G(d,p)) include diffuse and polarization functions, improving electron density descriptions for electronegative atoms (Br, F). For example, this basis set reduced average errors in atomization energies to 2.4 kcal/mol in thermochemical studies .

Advanced Research Questions

Q. What justifies the selection of the B3LYP functional over other hybrids for calculating electronic properties of trifluoromethoxy-substituted benzoic acids?

B3LYP combines Becke’s exact exchange (improving thermochemical accuracy ) and Lee-Yang-Parr (LYP) correlation functionals . For halogenated aromatics, it balances computational cost and accuracy, yielding reliable HOMO-LUMO gaps (e.g., 4.46 eV in similar compounds) and electrostatic potential maps .

Q. How does the polarizable continuum model (PCM) affect the calculated reactivity descriptors (e.g., electrophilicity index) of this compound in solution?

PCM accounts for solvent dielectric effects, altering electron distribution. For example, solvation reduces electrophilicity indices by stabilizing electron-deficient regions. In related compounds, solvation shifted Fukui function values, indicating solvent-dependent nucleophilic/electrophilic sites .

Q. What methodologies address discrepancies between experimental and computed vibrational frequencies in halogenated benzoic acids?

  • Apply scaling factors (0.96–0.98) to computed harmonic frequencies.
  • Use anharmonic corrections or hybrid functionals (e.g., M06-2X) for better agreement.
  • Validate via isotope substitution experiments (e.g., deuterated analogs) .

Q. What insights into charge transfer and chemical stability can be derived from the HOMO-LUMO gap of this compound?

A smaller HOMO-LUMO gap (~4–5 eV) suggests higher reactivity and charge-transfer potential. For instance, gaps <5 eV in similar compounds correlate with enhanced electrophilic substitution at the bromine site, influencing ligand design or catalysis .

Q. How are hyperpolarizability calculations employed to assess the nonlinear optical (NLO) potential of trifluoromethoxy-substituted benzoic acids?

DFT-derived hyperpolarizability (β) quantifies NLO response. For example, high β values in related compounds arise from electron-withdrawing groups (-Br, -OCF3_3) polarizing the π-system. Compute dipole moment (µ), polarizability (α), and β using finite-field methods at the B3LYP level .

Q. In what ways do condensed Fukui functions guide the prediction of electrophilic/nucleophilic attack sites in this compound?

Fukui indices (f+f^+, ff^-) identify reactive atoms. For example, high f+f^+ at the bromine site indicates susceptibility to nucleophilic substitution, while ff^- at the carboxylic oxygen highlights proton donation capacity. Dual descriptor maps (Δf=f+f\Delta f = f^+ - f^-) further clarify regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-(trifluoromethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-(trifluoromethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.